- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-dieneTetrahedron Letters, 2013, 54(32), 4247-4249,
Cas no 60886-80-8 ((1S)-(-)-(10-Camphorsulfonyl)imine)

60886-80-8 structure
Nombre del producto:(1S)-(-)-(10-Camphorsulfonyl)imine
Número CAS:60886-80-8
MF:C10H15NO2S
Megavatios:213.29660153389
MDL:MFCD09992876
CID:90080
PubChem ID:87566403
(1S)-(-)-(10-Camphorsulfonyl)imine Propiedades químicas y físicas
Nombre e identificación
-
- (1S)-(-)-Camphorsulfonylimine
- (7S)-10,10-dimethyl-5-thia-4-azatricyclo-(5.2.1.0
- (2S)-Bornane-10,2-sultam
- Bornanesultam
- SCamphorsulfonylimine
- (1S)-(-)-(10-Camphorsulfonyl)imine
- (3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
- (-)-10-Camphorsulfonimine
- (3aS)-(-)-4,5,6,7-Tetrahydro-8,8-Dimethyl-3H-3a,6-Methano-2,1-Benzisothiazole 2,2-Dioxide
- (1S)-(?)-Camphorsulfonylimine
- (-)-10-Mercaptoisoborneol
- (-)-10-sulfanylisoborneol
- (-)-camphorylsulfonyl imine
- (1S)-(-)-10-Mercaptoisoborneol
- (1S)-(-)-5,10-camphorsulfonylimine
- (1S,2R,4R)-(-)-10-mercapt
- (3aS)-8,8-Dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazol-2,2-dioxid
- (3aS)-8,8-dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazole-2,2-dioxide
- 1S-(-)-10-Mercaptoisoborneol
- AG-G-78940
- AGN-PC-00KA98
- ANW-43983
- CTK8B4136
- KB-00776
- M1341
- (7S)-(-)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-Dioxide
- (3aS,6R)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-dioxide
- (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
- (3aR)-(+)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide
- ZB004141
- (3aR)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3aalpha,6alpha-metha
- 3H-3a,6-Methano-2,1-benzisothiazole, 4,5,6,7-tetrahydro-8,8-dimethyl-, 2,2-dioxide, (3aS)-
- (-)-Camphorsulfonyl imine
-
- MDL: MFCD09992876
- Renchi: 1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10?/m1/s1
- Clave inchi: ZAHOEBNYVSWBBW-PVSHWOEXSA-N
- Sonrisas: CC1([C@]2([H])CCC31CS(=O)(=O)N=C3C2)C
- Brn: 85296
Atributos calculados
- Calidad precisa: 213.08200
- Masa isotópica única: 213.082
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 0
- Complejidad: 430
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.1
- Superficie del Polo topológico: 54.9
Propiedades experimentales
- Color / forma: White powder
- Denso: 1.50
- Punto de fusión: 227.0 to 231.0 deg-C
- Punto de ebullición: 337 ºC
- Punto de inflamación: 158 ºC
- índice de refracción: -31 ° (C=2, CHCl3)
- PSA: 54.88000
- Logp: 2.11350
- Actividad óptica: [α]19/D −34°, c = 1 in chloroform
(1S)-(-)-(10-Camphorsulfonyl)imine Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26; S36
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
- Condiciones de almacenamiento:Sealed in dry,Room Temperature
(1S)-(-)-(10-Camphorsulfonyl)imine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A204918-1g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 1g |
$7.0 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S856486-10g |
(1S)-(-)-(10-Camphorsulfonyl)imine |
60886-80-8 | 98.00%LC&N | 10g |
¥340.00 | 2022-10-10 | |
eNovation Chemicals LLC | D955073-25g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 25g |
$85 | 2024-06-07 | |
TRC | C175085-1g |
(1S)-(-)-(10-Camphorsulfonyl)imine |
60886-80-8 | 1g |
$ 69.00 | 2023-09-08 | ||
Alichem | A059004047-25g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 25g |
$235.44 | 2023-09-01 | |
Alichem | A059004047-100g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 100g |
$545.40 | 2023-09-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20823-25g |
(1S)-(-)-Camphorsulfonylimine, 98+% |
60886-80-8 | 98+% | 25g |
¥8123.00 | 2023-06-02 | |
TRC | C175085-1000mg |
(1S)-(-)-(10-Camphorsulfonyl)imine |
60886-80-8 | 1g |
$ 69.00 | 2023-04-18 | ||
Ambeed | A204918-100g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 100g |
$228.0 | 2025-02-20 | |
Ambeed | A204918-5g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 5g |
$16.0 | 2025-02-20 |
(1S)-(-)-(10-Camphorsulfonyl)imine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1R:NH4OH
2.1R:HCl
2.1R:HCl
Referencia
Métodos de producción 2
Condiciones de reacción
1.1
2.1
2.1
Referencia
- Product subclass 1: cyclic alkanesulfonic acid derivativesScience of Synthesis, 2007, 39, 735-743,
Métodos de producción 3
Condiciones de reacción
1.1R:SOCl2, 2 h, 0°C; 0°C → rt; 2 h, rt; 3-4 h, rt
1.2R:H2O, S:H2O, cooled
1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C
1.4S:PhMe, 4 h, reflux
1.2R:H2O, S:H2O, cooled
1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C
1.4S:PhMe, 4 h, reflux
Referencia
- Improved procedure for the synthesis of (2R)-N-propenoylbornane-2,10-sultamOrganic Preparations and Procedures International, 2008, 40(2), 209-213,
Métodos de producción 4
Condiciones de reacción
1.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
Referencia
- Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxidesFaming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008,
Métodos de producción 5
Condiciones de reacción
1.1R:SOCl2, S:CH2Cl2, 45 min, 80°C; overnight, reflux; reflux → rt
1.2R:NH3, S:H2O, 0°C; 3 h, rt
1.3S:PhMe, 4 h, reflux
1.2R:NH3, S:H2O, 0°C; 3 h, rt
1.3S:PhMe, 4 h, reflux
Referencia
- Palladium-Catalyzed Stereoselective Cyclization of in Situ Formed Allenyl Hemiacetals: Synthesis of Rosuvastatin and PitavastatinOrganic Letters, 2018, 20(11), 3286-3290,
Métodos de producción 6
Condiciones de reacción
1.1R:H2SO4, R:Ac2O
2.1R:SOCl2
3.1R:NH4OH
4.1R:HCl
2.1R:SOCl2
3.1R:NH4OH
4.1R:HCl
Referencia
- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-dieneTetrahedron Letters, 2013, 54(32), 4247-4249,
Métodos de producción 7
Condiciones de reacción
1.1R:SOCl2, S:CHCl3, 3 h, 60°C
Referencia
- Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloridePhosphorus, 2017, 192(5), 485-489,
Métodos de producción 8
Condiciones de reacción
1.1R:NH4OH
2.1
2.1
Referencia
- 10-Camphorsulfonyl chloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8,
Métodos de producción 9
Condiciones de reacción
1.1R:SOCl2
2.1R:NH4OH
3.1R:HCl
2.1R:NH4OH
3.1R:HCl
Referencia
- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-dieneTetrahedron Letters, 2013, 54(32), 4247-4249,
Métodos de producción 10
Condiciones de reacción
1.1R:HCl
Referencia
- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-dieneTetrahedron Letters, 2013, 54(32), 4247-4249,
Métodos de producción 11
Condiciones de reacción
1.1R:SOCl2, rt; 10 min, rt; 1.5 h, 80°C
1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C
2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C
2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
Referencia
- Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxidesFaming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008,
Métodos de producción 12
Condiciones de reacción
1.1R:SOCl2
2.1R:NH4OH
3.1
2.1R:NH4OH
3.1
Referencia
- 10-Camphorsulfonyl chloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8,
Métodos de producción 13
Condiciones de reacción
1.1
Referencia
- 10-Camphorsulfonyl chloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8,
Métodos de producción 14
Condiciones de reacción
1.1
Referencia
- Product subclass 1: cyclic alkanesulfonic acid derivativesScience of Synthesis, 2007, 39, 735-743,
Métodos de producción 15
Condiciones de reacción
1.1
Referencia
- Metal-Free Synthesis of the Methanol Solvate of (S)-Omeprazole Potassium Salt Using (1R)-(-)-10-Camphorsulfonyloxaziridine: Oxidation Process Development and Optical Purity Enhancement StrategyOrganic Process Research & Development, 2018, 22(3), 321-327,
(1S)-(-)-(10-Camphorsulfonyl)imine Raw materials
- (1S)-(+)-10-Camphorsulfonamide
- D-Camphor-10-sulfonyl chloride
- (+)-Camphor
- Bicyclo[2.2.1]heptane-1-methanesulfonamide, 7,7-dimethyl-2-oxo-
- (1R)-(-)-10-Camphorsulfonic Acid
- (1S)-(+)-Camphor-10-sulphonic acid
(1S)-(-)-(10-Camphorsulfonyl)imine Preparation Products
(1S)-(-)-(10-Camphorsulfonyl)imine Literatura relevante
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
2. Book reviews
-
3. Back matter
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:60886-80-8)(1S)-(-)-(10-Camphorsulfonyl)imine

Pureza:99%
Cantidad:100g
Precio ($):204.0